Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride
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Overview
Description
Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride: is a chemical compound with significant interest in various scientific fields due to its unique structure and properties. This compound belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrazine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazine ring. This can be achieved through the reaction of 2,3-diaminopropanoic acid derivatives with suitable carbonyl compounds under acidic or basic conditions.
Methylation: The next step involves the methylation of the pyrazine ring at the 5-position. This can be done using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Esterification: The carboxyl group at the 2-position is then esterified using methanol and a strong acid catalyst like sulfuric acid.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Cyclization: Using a flow reactor for the cyclization step to maintain precise control over reaction conditions.
Automated Methylation and Esterification: Automated systems for methylation and esterification to enhance efficiency and reduce human error.
Purification and Crystallization: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid.
Reduction: Formation of 5-methyl-3-hydroxy-3,4-dihydropyrazine-2-carboxylate.
Substitution: Formation of 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide.
Scientific Research Applications
Chemistry
In chemistry, Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors, which could lead to the development of new treatments for diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the production of various high-value products.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways in microorganisms or cancer cells, resulting in their death or reduced proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
- 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
- 5-Methyl-3-hydroxy-3,4-dihydropyrazine-2-carboxylate
Uniqueness
Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride is unique due to its specific ester and hydrochloride functionalities, which confer distinct chemical properties and reactivity. These features make it particularly useful in synthetic chemistry and pharmaceutical applications, where precise control over reactivity and solubility is crucial.
Properties
IUPAC Name |
methyl 6-methyl-2-oxo-1H-pyrazine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-4-3-8-5(6(10)9-4)7(11)12-2;/h3H,1-2H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMOWQVHSZVSHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=O)N1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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